molecular formula C16H21NO3S B272862 N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide

N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide

Cat. No. B272862
M. Wt: 307.4 g/mol
InChI Key: NYLQLLMSOZXSSO-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide, also known as BENS, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide has been found to act as an inhibitor of certain ion channels in the brain, specifically those that are involved in the regulation of neuronal excitability. This inhibition leads to a reduction in the firing rate of neurons, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on voltage-gated sodium channels, as well as a modulatory effect on GABA-A receptors. Additionally, N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide has been found to reduce the release of glutamate, an excitatory neurotransmitter in the brain.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it has been found to have a high degree of selectivity for certain ion channels in the brain. However, one limitation of N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide. One area of investigation could be in the development of new treatments for epilepsy and other neurological disorders. Additionally, N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide could be studied for its potential use in the treatment of pain and inflammation. Further research could also be conducted to better understand the mechanism of action of N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide and its effects on neuronal excitability.

Synthesis Methods

The synthesis of N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide can be achieved through a multi-step process involving the reaction of naphthalene with butyllithium, followed by the addition of ethylene oxide and sulfuryl chloride. This results in the formation of N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide as a white crystalline powder.

Scientific Research Applications

N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where it has been found to have an inhibitory effect on certain ion channels in the brain. This makes it a potential candidate for further investigation in the treatment of neurological disorders such as epilepsy.

properties

Product Name

N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

N-butan-2-yl-4-ethoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C16H21NO3S/c1-4-12(3)17-21(18,19)16-11-10-15(20-5-2)13-8-6-7-9-14(13)16/h6-12,17H,4-5H2,1-3H3

InChI Key

NYLQLLMSOZXSSO-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC

Origin of Product

United States

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